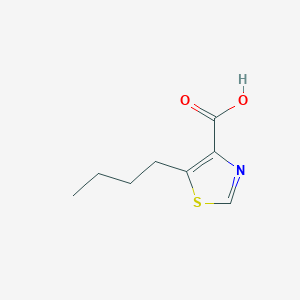

5-Butylthiazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

864437-43-4 |

|---|---|

Molecular Formula |

C8H11NO2S |

Molecular Weight |

185.25 g/mol |

IUPAC Name |

5-butyl-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C8H11NO2S/c1-2-3-4-6-7(8(10)11)9-5-12-6/h5H,2-4H2,1H3,(H,10,11) |

InChI Key |

BUYSSHZBMNDCPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(N=CS1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Butylthiazole-4-carboxylic Acid

Introduction

5-Butylthiazole-4-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The thiazole ring is a key structural motif in a variety of biologically active molecules, and the specific substitution pattern of a butyl group at the 5-position and a carboxylic acid at the 4-position offers a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of a robust and logical synthetic pathway for 5-butylthiazole-4-carboxylic acid, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The presented synthesis is grounded in the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole core.

Strategic Overview of the Synthesis Pathway

The synthesis of 5-butylthiazole-4-carboxylic acid is most effectively approached through a four-stage process. This pathway is designed for efficiency and control, beginning with the construction of a key β-keto ester intermediate, followed by a targeted halogenation, the core thiazole ring formation, and concluding with the hydrolysis to the final carboxylic acid.

Stage 1: Synthesis of Ethyl 3-oxoheptanoate

The initial stage focuses on the preparation of the β-keto ester, ethyl 3-oxoheptanoate, which serves as the backbone for the subsequent thiazole synthesis. While the traditional crossed Claisen condensation is a possible route, it often suffers from low selectivity and difficult purification due to the formation of multiple side products[1]. A more efficient and scalable approach involves the acylation of Meldrum's acid with pentanoyl chloride, followed by alcoholysis with ethanol[1]. This method offers higher yields and cleaner reaction profiles.

Causality of Experimental Choices:

-

Meldrum's Acid: The use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is strategic due to the high acidity of its methylene protons, which facilitates clean and high-yielding acylation under mild conditions.

-

Pyridine: Anhydrous pyridine acts as a mild base to facilitate the acylation by scavenging the HCl byproduct.

-

Ethanolysis: The subsequent reflux in ethanol efficiently converts the acyl Meldrum's acid intermediate to the desired β-keto ester, ethyl 3-oxoheptanoate.

Experimental Protocol: Synthesis of Ethyl 3-oxoheptanoate

-

Acylation of Meldrum's Acid:

-

In a round-bottom flask maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.1 equivalents).

-

To this cooled mixture, add a solution of pentanoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise over 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, followed by stirring at room temperature for one hour.

-

Quench the reaction by pouring the mixture into cold dilute hydrochloric acid.

-

Separate the organic layer, wash sequentially with dilute HCl and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude pentanoyl Meldrum's acid, which can be used directly in the next step.

-

-

Alcoholysis to Ethyl 3-oxoheptanoate:

-

Place the crude pentanoyl Meldrum's acid in a round-bottom flask and add anhydrous ethanol.

-

Reflux the mixture for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure using a rotary evaporator to yield crude ethyl 3-oxoheptanoate.

-

Purify the crude product by vacuum distillation.

-

| Parameter | Route 1: Crossed Claisen Condensation | Route 2: Acyl Meldrum's Acid Synthesis |

| Starting Materials | Ethyl pentanoate, Ethyl acetate | Pentanoyl chloride, Meldrum's acid |

| Key Reagents | Strong base (e.g., Sodium ethoxide) | Pyridine, Ethanol |

| Selectivity | Low (potential for four products) | High |

| Typical Yield | Low to moderate | High (>80%)[1] |

| Purification | Difficult (fractional distillation) | Straightforward (vacuum distillation) |

Stage 2: α-Chlorination of Ethyl 3-oxoheptanoate

The second stage involves the selective chlorination of the α-position of the β-keto ester. This is a critical step to introduce the halogen required for the subsequent Hantzsch thiazole synthesis. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation.

Causality of Experimental Choices:

-

Sulfuryl Chloride: SO₂Cl₂ is a convenient and effective chlorinating agent for active methylene compounds like β-keto esters. The reaction proceeds readily at room temperature.

-

Inert Solvent: The use of an inert solvent such as dichloromethane is necessary to ensure proper mixing and to control the reaction temperature.

Experimental Protocol: Synthesis of Ethyl 2-chloro-3-oxoheptanoate

-

To a solution of ethyl 3-oxoheptanoate (1 equivalent) in dichloromethane, add sulfuryl chloride (1.1 equivalents) dropwise at room temperature with stirring.

-

After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain crude ethyl 2-chloro-3-oxoheptanoate, which can be purified by vacuum distillation.

Stage 3: Hantzsch Thiazole Synthesis

This stage is the core of the synthesis, where the thiazole ring is constructed via the Hantzsch synthesis. This classic reaction involves the cyclocondensation of an α-haloketone (in this case, ethyl 2-chloro-3-oxoheptanoate) with a thioamide (thioformamide).

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established mechanism:

-

Nucleophilic Attack: The sulfur atom of thioformamide acts as a nucleophile and attacks the α-carbon bearing the chlorine atom in an Sₙ2 reaction.

-

Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon of the ketone in an intramolecular condensation reaction.

-

Dehydration: The final step involves the elimination of a molecule of water to form the stable, aromatic thiazole ring.

Experimental Protocol: Synthesis of Ethyl 5-butylthiazole-4-carboxylate

-

In a round-bottom flask, dissolve thioformamide (1 equivalent) in a suitable solvent such as acetone or ethanol.

-

To this solution, add ethyl 2-chloro-3-oxoheptanoate (1 equivalent).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure ethyl 5-butylthiazole-4-carboxylate.

Stage 4: Hydrolysis to 5-Butylthiazole-4-carboxylic acid

The final stage of the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved through either acidic or basic hydrolysis. Basic hydrolysis (saponification) is often preferred as it is an irreversible process, typically leading to higher yields.

Causality of Experimental Choices:

-

Base-Catalyzed Hydrolysis: Using a base like sodium hydroxide in an aqueous alcohol solution ensures the complete conversion of the ester to the carboxylate salt. The reaction goes to completion as the carboxylate is deprotonated under basic conditions.

-

Acidification: Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to yield the final carboxylic acid product, which can then be isolated by filtration or extraction.

Experimental Protocol: Hydrolysis of Ethyl 5-butylthiazole-4-carboxylate

-

Dissolve ethyl 5-butylthiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 1-2 hours.

-

Monitor the disappearance of the starting ester by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

-

The 5-butylthiazole-4-carboxylic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Conclusion

The synthesis of 5-butylthiazole-4-carboxylic acid can be reliably achieved through a well-defined, four-stage pathway. By employing the robust Hantzsch thiazole synthesis as the core ring-forming reaction and utilizing modern methods for the preparation of the necessary precursors, this guide provides a comprehensive framework for researchers and drug development professionals. Careful execution of the detailed protocols and an understanding of the chemical principles behind each step will enable the successful and efficient synthesis of this valuable heterocyclic building block.

References

-

Organic Chemistry Portal. (2024). Thiazole synthesis. Available at: [Link]

-

Wipf, P. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1435. Available at: [Link]

-

Nakamura, M., et al. (2005). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses, 82, 244. Available at: [Link]

-

Wikipedia. (2023). Hantzsch pyridine synthesis. Available at: [Link]

- Google Patents. (n.d.). AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.

-

CEM Corporation. (n.d.). Hantzsch Ester Synthesis. Available at: [Link]

-

Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

-

Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4445-4460. Available at: [Link]

-

Heravi, M. M., et al. (2012). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. Rev. Roum. Chim., 57(9-10), 865-871. Available at: [Link]

-

Kumar, S., et al. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkivoc, 2018(5), 1-13. Available at: [Link]

-

LibreTexts. (2020). 15.9: Hydrolysis of Esters. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of ethyl-2-acetamido-3-oxoheptanoate. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of C. Ethyl Thiazole-5-carboxylate. Available at: [Link]

- Google Patents. (n.d.). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.

-

PubChem. (n.d.). Ethyl 2-chloro-3-oxopentanoate. Available at: [Link]

-

LibreTexts. (2023). The Hydrolysis of Esters. Available at: [Link]

- Google Patents. (n.d.). CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.

- Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.

- Google Patents. (n.d.). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Available at: [Link]

-

LibreTexts. (2023). The Hydrolysis of Esters. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Butylthiazole-4-carboxylic acid

Introduction: Bridging Structure and Function

In the landscape of modern drug discovery and medicinal chemistry, the thiazole ring serves as a versatile scaffold for developing biologically active agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in the design of novel therapeutics. When functionalized with both a lipophilic alkyl chain and a polar carboxylic acid, as in 5-Butylthiazole-4-carboxylic acid, the resulting molecule presents a fascinating case study in the balance of physicochemical properties that govern a compound's journey from a laboratory curiosity to a potential clinical candidate.

This guide provides an in-depth analysis of the core physicochemical properties of 5-Butylthiazole-4-carboxylic acid. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecular structure and its macroscopic properties. For the drug development professional, understanding these characteristics is not merely an academic exercise; it is fundamental to predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for efficacy and toxicity.[1][2] This document is structured to provide both foundational knowledge and actionable, field-proven experimental protocols, empowering researchers to fully characterize this and similar molecules.

Core Physicochemical Profile

The properties of 5-Butylthiazole-4-carboxylic acid are dictated by the interplay between its three key structural features: the aromatic thiazole ring, the ionizable carboxylic acid group, and the nonpolar n-butyl chain. While specific experimental data for this exact molecule is not widely published, we can deduce a reliable profile based on the known properties of its structural analogs and established chemical principles.

Table 1: Estimated Physicochemical Properties of 5-Butylthiazole-4-carboxylic acid

| Property | Estimated Value / Description | Structural Rationale & Impact on Drug Development |

| Molecular Formula | C₈H₁₁NO₂S | Provides the exact elemental composition. |

| Molecular Weight | 185.24 g/mol | A low molecular weight is generally favorable for oral bioavailability, aligning with Lipinski's Rule of Five.[3] |

| Melting Point | 95-105 °C (Estimate) | The n-butyl group may disrupt crystal lattice packing compared to smaller analogs, potentially lowering the melting point relative to thiazole-4-carboxylic acid (194-199 °C).[4] Purity is indicated by a sharp melting range.[5] |

| Boiling Point | > 300 °C (Decomposes) | High due to strong intermolecular hydrogen bonding from the carboxylic acid dimers. Likely to decompose before boiling under atmospheric pressure. |

| Aqueous Solubility | Sparingly soluble in neutral water. Soluble in alkaline solutions (e.g., aq. NaOH, NaHCO₃). | The lipophilic butyl chain limits solubility in pure water.[6][7] In basic media, it deprotonates to form a more soluble carboxylate salt, a key factor for formulation and absorption studies. |

| Organic Solvent Solubility | Soluble in methanol, ethanol, DMSO, acetone. | The overall molecule, with its significant nonpolar character, is readily dissolved by polar aprotic and protic organic solvents. |

| Acidity (pKa) | 4.0 - 4.5 (Estimate) | The carboxylic acid group is the primary acidic center. The electron-donating nature of the butyl group may slightly decrease acidity (raise the pKa) compared to the unsubstituted parent acid. This value is critical for predicting the ionization state at physiological pH (~7.4). |

| Lipophilicity (LogP) | ~2.5 - 3.0 (Estimate) | The n-butyl group significantly increases lipophilicity. This value suggests good potential for membrane permeability but may also increase the risk of metabolic clearance and off-target effects if too high. |

The Causality Behind the Properties: An Expert's Perspective

A molecule's properties are not random; they are a direct consequence of its structure. Understanding this relationship is key to rational drug design.

The Balance of Hydrophilicity and Lipophilicity

5-Butylthiazole-4-carboxylic acid is an amphipathic molecule, possessing both water-loving (hydrophilic) and fat-loving (lipophilic) characteristics.

-

Hydrophilic Head: The carboxylic acid group (-COOH) is polar and can act as both a hydrogen bond donor (from the -OH) and acceptor (from the C=O). This allows it to interact favorably with water.

-

Lipophilic Tail: The four-carbon butyl chain is a nonpolar, hydrocarbon moiety. It prefers to interact with nonpolar environments, such as lipid bilayers in cell membranes, through van der Waals forces.[6][7]

This duality governs its solubility. In neutral water, the molecule's low solubility is a result of the energetic cost of creating a cavity in the water structure to accommodate the nonpolar butyl tail. However, upon deprotonation in a basic solution, the resulting carboxylate anion (-COO⁻) is significantly more polar, dramatically increasing aqueous solubility. This pH-dependent solubility is a critical feature for oral drug absorption, as the compound may dissolve in the more alkaline environment of the small intestine.

Solid State Properties: Melting Point and Crystallinity

The melting point of a solid is the temperature at which it has sufficient thermal energy to overcome the forces holding its crystal lattice together. For this molecule, these forces are:

-

Hydrogen Bonding: The carboxylic acid groups can form strong hydrogen-bonded dimers, a feature that typically leads to high melting points.

-

Van der Waals Forces: The butyl chains contribute to intermolecular attractions. Longer alkyl chains generally increase these forces and, consequently, the melting point in a homologous series.[8]

-

π-π Stacking: The planar thiazole rings can stack on top of each other, contributing to lattice stability.

However, the flexible and non-planar nature of the butyl group can introduce disorder into the crystal packing, potentially disrupting the highly ordered arrangement favored by the planar thiazole-acid dimers. This disruption can lower the melting point compared to more compact or planar analogs like thiazole-4-carboxylic acid.[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the methods used to determine these properties must be robust and reproducible. The following protocols are standard in the field and designed to provide reliable data.

Protocol 1: Melting Point Determination

This protocol uses a digital melting point apparatus, which offers precise temperature control and observation.

Rationale: A pure crystalline solid melts over a very narrow temperature range (typically <1°C). Impurities depress and broaden this range. Therefore, this method serves as a crucial indicator of purity as well as identity.[9]

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of dry, crystalline 5-Butylthiazole-4-carboxylic acid onto a clean watch glass. Crush it into a fine powder.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount (2-3 mm in height) of the sample is packed into the sealed end.

-

Apparatus Setup: Insert the capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Set a rapid heating rate (~10-15°C per minute) to find an approximate melting range. Allow the apparatus to cool significantly before the next step.

-

Accurate Determination: Set the heating rate to a slow, controlled ramp (1-2°C per minute) starting from at least 15°C below the approximate melting point.[5][9]

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

-

Validation: Repeat the accurate determination with a fresh sample to ensure reproducibility. Consistent values validate the result.

Caption: Workflow for Melting Point Determination.

Protocol 2: Qualitative Solubility Assessment

Rationale: This protocol systematically evaluates solubility in solvents of varying polarity and pH, providing a comprehensive profile of the compound's dissolution behavior. This is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Step-by-Step Methodology:

-

Setup: Arrange and label four separate test tubes.

-

Sample Addition: Add approximately 10-20 mg of 5-Butylthiazole-4-carboxylic acid to each test tube.

-

Solvent Addition:

-

Tube 1: Add 1 mL of deionized water.

-

Tube 2: Add 1 mL of 5% aqueous HCl.

-

Tube 3: Add 1 mL of 5% aqueous NaHCO₃.

-

Tube 4: Add 1 mL of methanol.

-

-

Mixing: Agitate each tube vigorously for 30-60 seconds.

-

Observation: Observe each tube against a contrasting background. Classify as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Confirmation for Tube 3: The evolution of CO₂ gas (effervescence) in the NaHCO₃ solution is a positive indicator of an acidic carboxylic acid, which reacts to form the soluble sodium salt.[7]

Caption: Workflow for Qualitative Solubility Testing.

Protocol 3: pKa Determination via Potentiometric Titration

Rationale: The pKa is the pH at which the compound is 50% ionized and 50% neutral. Potentiometric titration is a highly accurate method to determine this value by monitoring the pH change of a solution of the acid as a strong base is added incrementally.

Caption: Acid-Base Equilibrium of a Carboxylic Acid.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh a sample of 5-Butylthiazole-4-carboxylic acid and dissolve it in a suitable solvent system (e.g., a 50:50 mixture of water and dioxane to ensure solubility) to a known concentration.

-

Apparatus Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and place the electrode in the solution.

-

Titration: Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Data Collection: Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Endpoint Determination: Continue the titration past the equivalence point (the point of fastest pH change).

-

Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the volume of NaOH that is exactly half of the volume required to reach the equivalence point). This can also be determined by finding the maximum of the first derivative of the titration curve.

Conclusion

5-Butylthiazole-4-carboxylic acid exemplifies the delicate balance of physicochemical properties that medicinal chemists must manipulate to achieve desired therapeutic outcomes. Its amphipathic nature, governed by the lipophilic butyl tail and the ionizable carboxylic acid head, dictates its solubility, permeability, and potential interactions within a biological system. The protocols detailed herein provide a robust framework for the empirical determination of its key properties, ensuring that further research and development efforts are built upon a foundation of scientific integrity. A thorough understanding of these fundamental characteristics is the first and most critical step in unlocking the full therapeutic potential of this promising molecular scaffold.

References

-

Khan, M. S., et al. (2022). Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

-

TABTI, K., et al. (2020). QSAR Studies of New Compounds Based on Thiazole Derivatives as PIN1 Inhibitors via statistical methods. RHAZES: Green and Applied Chemistry. [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

-

University of Toronto. (n.d.). Melting point determination. University of Toronto Scarborough. [Link]

-

Gaur, R., & Singh, J. (2023). 2D-QSAR Study of Thiazole derivatives as 5-Lipoxygenase inhibitors. LACCEI. [Link]

-

Li, Y., et al. (2023). Modulation of Alkyl Chain Length on the Thiazole Side Group Enables Over 17% Efficiency in All-Small-Molecule Organic Solar Cells. Advanced Functional Materials. [Link]

-

ADDI. (n.d.). Catalytic Enantioselective Synthesis of Tertiary Thiols From 5H-Thiazol-4-ones and Nitroolefins Mediated By a Bifunctional Urei. ADDI. [Link]

-

Brewer, S. E., et al. (2015). Effect of Alkyl Chain Length on Carboxylic Acid SAMs on Ti-6Al-4V. PMC. [Link]

-

ResearchGate. (2019). Design, Synthesis and Bioactivity of Novel 2-Aryl-4-alkylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]

-

PMC. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC. [Link]

-

PubChem. (n.d.). 5-Butyl-1,3,4-thiadiazol-2-amine. PubChem. [Link]

-

Wang, J., et al. (2021). Impact of length of branched alkyl side chains on thiazolothiazole-based small molecular acceptors in non-fullerene polymer solar cells. PMC. [Link]

-

PubChem. (n.d.). 4-Thiazolecarboxylic acid. PubChem. [Link]

-

Bhoge, N.D., et al. (2024). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. Impactfactor. [Link]

-

LibreTexts Chemistry. (2022). Physical Properties of Carboxylic Acids. LibreTexts. [Link]

- Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.

-

ResearchGate. (2021). Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. ResearchGate. [Link]

-

MDPI. (2024). Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. MDPI. [Link]

-

PMC. (2021). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. impactfactor.org [impactfactor.org]

- 4. chemimpex.com [chemimpex.com]

- 5. laccei.org [laccei.org]

- 6. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 7. Impact of length of branched alkyl side chains on thiazolothiazole-based small molecular acceptors in non-fullerene polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsdronline.com [ijpsdronline.com]

An In-depth Technical Guide to 5-Butylthiazole-4-carboxylic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a prominent heterocyclic motif in a vast array of biologically active compounds.[1] Its presence in natural products and synthetic drugs underscores its importance as a versatile scaffold in medicinal chemistry. Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The unique electronic and structural features of the thiazole nucleus allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a novel derivative, 5-Butylthiazole-4-carboxylic acid, providing a comprehensive overview of its synthesis, characterization, and potential for drug discovery. As a novel compound, a registered CAS number for 5-Butylthiazole-4-carboxylic acid has not been assigned.

Physicochemical Properties of 5-Butylthiazole-4-carboxylic Acid

The physicochemical properties of 5-Butylthiazole-4-carboxylic acid are predicted based on the known characteristics of similar 5-alkylthiazole-4-carboxylic acids and general principles of organic chemistry.[3][4] The introduction of the butyl group is expected to increase the lipophilicity compared to the parent thiazole-4-carboxylic acid.

| Property | Predicted Value | Justification |

| Molecular Formula | C₈H₁₁NO₂S | Based on the chemical structure. |

| Molecular Weight | 185.24 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical appearance for small organic carboxylic acids.[5] |

| Melting Point | 85-95 °C | Expected to be lower than 5-methyl-thiazole-4-carboxylic acid (90-91°C) due to the larger, more flexible butyl group disrupting crystal packing.[6][7] |

| Boiling Point | > 300 °C | Carboxylic acids generally have high boiling points due to strong intermolecular hydrogen bonding. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The butyl chain decreases water solubility, while the polar carboxylic acid and thiazole ring allow for solubility in organic solvents.[3] |

| pKa | ~3.5 - 4.5 | Similar to other thiazole carboxylic acids; the electron-withdrawing nature of the thiazole ring enhances the acidity of the carboxylic acid. |

Synthesis of 5-Butylthiazole-4-carboxylic Acid

The synthesis of 5-Butylthiazole-4-carboxylic acid can be achieved through a multi-step process, with the Hantzsch thiazole synthesis being a key reaction for the formation of the thiazole ring.[8][9] This method involves the condensation of an α-haloketone with a thioamide.

Proposed Synthetic Pathway

The proposed synthesis starts from ethyl 2-chloroacetoacetate, which undergoes a reaction with valeramide (the thioamide of pentanoic acid) to form the thiazole ring. The resulting ethyl 5-butylthiazole-4-carboxylate is then hydrolyzed to yield the final product.

Caption: Proposed synthetic workflow for 5-Butylthiazole-4-carboxylic acid.

Experimental Protocol: Synthesis of 5-Butylthiazole-4-carboxylic Acid

Step 1: Synthesis of Ethyl 5-butylthiazole-4-carboxylate

-

To a solution of ethyl 2-chloroacetoacetate (1 equivalent) in absolute ethanol, add valeramide (1 equivalent).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain pure ethyl 5-butylthiazole-4-carboxylate.

Step 2: Hydrolysis to 5-Butylthiazole-4-carboxylic acid

-

Dissolve the purified ethyl 5-butylthiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water (1:1 v/v).

-

Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Butylthiazole-4-carboxylic acid.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 5-Butylthiazole-4-carboxylic acid. A combination of spectroscopic techniques should be employed.

Caption: A logical workflow for the analytical characterization of the target compound.

Expected Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5-13.5 (s, 1H, -COOH): A broad singlet characteristic of a carboxylic acid proton.

-

δ 8.5-9.0 (s, 1H, thiazole C2-H): A singlet for the proton at the 2-position of the thiazole ring.

-

δ 2.8-3.0 (t, 2H, -CH₂-): A triplet for the methylene group adjacent to the thiazole ring.

-

δ 1.5-1.7 (m, 2H, -CH₂-): A multiplet for the second methylene group of the butyl chain.

-

δ 1.2-1.4 (m, 2H, -CH₂-): A multiplet for the third methylene group of the butyl chain.

-

δ 0.8-1.0 (t, 3H, -CH₃): A triplet for the terminal methyl group of the butyl chain.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 160-165 (-COOH): The carbonyl carbon of the carboxylic acid.

-

δ 150-155 (thiazole C2): The carbon at the 2-position of the thiazole ring.

-

δ 140-145 (thiazole C4): The carbon at the 4-position of the thiazole ring.

-

δ 125-130 (thiazole C5): The carbon at the 5-position of the thiazole ring.

-

δ 30-35 (-CH₂-): The methylene carbons of the butyl chain.

-

δ 20-25 (-CH₂-): The methylene carbons of the butyl chain.

-

δ 13-15 (-CH₃): The terminal methyl carbon of the butyl chain.

-

-

FT-IR (KBr, cm⁻¹):

-

3300-2500 (broad, O-H stretch): Characteristic broad absorption of a carboxylic acid.

-

1700-1680 (strong, C=O stretch): Carbonyl stretch of the carboxylic acid.

-

1600-1500 (C=N and C=C stretch): Thiazole ring vibrations.

-

2960-2850 (C-H stretch): Aliphatic C-H stretching of the butyl group.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Calculated for C₈H₁₁NO₂S [M+H]⁺: 186.0583. Found: Expected to be within 5 ppm of the calculated value.

-

Potential Applications in Drug Development

The 5-Butylthiazole-4-carboxylic acid scaffold holds significant promise for applications in drug discovery and development. The thiazole core is a known pharmacophore in a variety of therapeutic areas.

-

Anticancer Agents: Many thiazole derivatives have been investigated as potent anticancer agents, targeting various kinases and other cellular pathways involved in cancer progression.[10][11] The butyl substituent could enhance binding to hydrophobic pockets of target proteins.

-

Antimicrobial Agents: The thiazole ring is a key component of several antimicrobial drugs. 5-Butylthiazole-4-carboxylic acid could serve as a starting point for the development of new antibiotics or antifungals.[5]

-

Anti-inflammatory Drugs: Thiazole-containing compounds have shown potential as anti-inflammatory agents by modulating various inflammatory pathways.

Further research, including in vitro and in vivo screening, is necessary to fully elucidate the therapeutic potential of 5-Butylthiazole-4-carboxylic acid and its derivatives.

References

-

PubChem. 5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. Thiazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Preprints.org. [Link]

-

Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Link]

-

Jetir.org. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. [Link]

-

Wikipedia. Carboxylic acid. [Link]

-

Chemistry LibreTexts. Physical Properties of Carboxylic Acids. [Link]

-

MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. [Link]

-

PMC. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

-

MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

-

Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]

-

ChemBK. 5-METHYL-THIAZOLE-4-CARBOXYLIC ACID. [Link]

-

Wikipedia. 2-Aminothiazoline-4-carboxylic acid. [Link]

Sources

- 1. pjps.pk [pjps.pk]

- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 8. Carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica [britannica.com]

- 9. kimpur.com [kimpur.com]

- 10. 2-Aminothiazoline-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 11. rroij.com [rroij.com]

An In-depth Technical Guide to the Solubility of 5-Butylthiazole-4-carboxylic Acid in Organic Solvents for Drug Development

This guide provides a comprehensive technical overview of the solubility of 5-Butylthiazole-4-carboxylic acid, a key consideration for researchers, scientists, and drug development professionals. By synthesizing theoretical principles with practical, field-proven methodologies, this document aims to serve as an essential resource for understanding and optimizing the solubility of this and similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

5-Butylthiazole-4-carboxylic acid, with its thiazole core, is a heterocyclic compound of interest in medicinal chemistry, often serving as a building block in the synthesis of biologically active molecules.[1] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[2] Poor solubility can lead to low absorption, erratic dosing, and ultimately, the failure of promising drug candidates. Therefore, a thorough understanding and characterization of the solubility of 5-Butylthiazole-4-carboxylic acid in various organic solvents is paramount during all stages of drug development, from initial screening to formulation and manufacturing.[3]

This guide will delve into the theoretical underpinnings of this compound's solubility, provide actionable experimental protocols for its determination, and discuss the interpretation of solubility data in the context of pharmaceutical sciences.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure:

-

Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, contributing to the molecule's polarity and potential for hydrogen bonding.

-

Carboxylic Acid Group (-COOH): A polar functional group capable of acting as both a hydrogen bond donor and acceptor.[6] This group's acidity (pKa) will significantly influence solubility in protic and basic solvents.

-

Butyl Group (-C4H9): A nonpolar alkyl chain that contributes to the lipophilicity (hydrophobicity) of the molecule.

Predicted Solubility:

The solubility of 5-Butylthiazole-4-carboxylic acid will be a balance between the polar character of the thiazole and carboxylic acid moieties and the nonpolar nature of the butyl group.[5]

-

Polar Solvents (e.g., water, short-chain alcohols): The presence of the butyl group is expected to significantly limit solubility in highly polar solvents like water.[5][7] While the carboxylic acid and thiazole ring can interact with water, the hydrophobic nature of the four-carbon chain will dominate.[6]

-

Nonpolar Solvents (e.g., hexane, toluene): The butyl group will promote solubility in nonpolar solvents. However, the polar thiazole and carboxylic acid groups will limit extensive solubility.

-

Intermediate Polarity Solvents (e.g., ethanol, acetone, ethyl acetate): It is anticipated that 5-Butylthiazole-4-carboxylic acid will exhibit its highest solubility in solvents of intermediate polarity that can interact with both the polar and nonpolar regions of the molecule.[4]

-

Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are generally good at dissolving a wide range of organic molecules and are expected to be effective for 5-Butylthiazole-4-carboxylic acid.[8]

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[9] A summary of predicted solubility based on this principle is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 5-Butylthiazole-4-carboxylic acid in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | Favorable interaction with the butyl group, but unfavorable with polar functional groups. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Good balance of polarity to interact with both ends of the molecule. |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions can solvate the polar groups effectively. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the carboxylic acid and thiazole ring. |

| Highly Polar Protic | Water | Low | The hydrophobic butyl chain will limit solubility despite the presence of polar groups.[5] |

Experimental Determination of Solubility

Accurate determination of solubility requires empirical testing. The "shake-flask" method followed by a quantitative analysis technique like High-Performance Liquid Chromatography (HPLC) is a robust and widely used approach.[10]

Shake-Flask Method for Thermodynamic Solubility

This method, considered the gold standard, measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[10]

Protocol:

-

Preparation: Add an excess of solid 5-Butylthiazole-4-carboxylic acid to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined experimentally.[10]

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a common and accurate technique for determining the concentration of a solute in a solution.[8]

Typical HPLC Parameters:

-

Column: A C18 reverse-phase column is a good starting point for a molecule with the polarity of 5-Butylthiazole-4-carboxylic acid.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Quantification: A calibration curve should be prepared using known concentrations of 5-Butylthiazole-4-carboxylic acid to ensure accurate quantification.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility and Mitigation Strategies

Several factors can influence the solubility of 5-Butylthiazole-4-carboxylic acid. Understanding these can help in troubleshooting and in the selection of appropriate solvent systems for various applications.

-

pH: As a carboxylic acid, the pH of the solvent system will have a profound effect on the solubility of 5-Butylthiazole-4-carboxylic acid in protic solvents.[10] In basic conditions (pH > pKa), the carboxylic acid will be deprotonated to form a more polar and often more soluble carboxylate salt. Conversely, in acidic conditions (pH < pKa), the compound will be in its neutral, less polar form.

-

Temperature: The solubility of most solids increases with temperature.[10] The van't Hoff equation can be used to describe the relationship between temperature and the solubility product.[10]

-

Presence of Water: The presence of small amounts of water can sometimes increase the solubility of carboxylic acids in organic solvents.[11][12] This "water-enhanced solubility" is due to the formation of hydrogen-bonded complexes between the carboxylic acid, water, and the organic solvent.[11]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of the material being tested.

Solvent Selection for Drug Development

The choice of solvent is a critical decision in drug development, impacting everything from synthesis and purification to formulation and safety.[3][13]

Solvent Selection Strategy

A logical approach to solvent selection is crucial for efficiency and to meet regulatory requirements.[14]

Caption: Logical workflow for solvent selection.

Considerations for Pharmaceutical Applications

-

Toxicity and Safety: Solvents are classified based on their toxicity (Class 1, 2, or 3). The use of Class 1 solvents (known carcinogens) should be avoided. Class 3 solvents (low toxic potential) are preferred.[15]

-

Regulatory Acceptance: Regulatory bodies like the FDA and EMA have strict guidelines on residual solvent levels in the final drug product.[15]

-

Process Compatibility: The chosen solvent must be compatible with the manufacturing process, including its boiling point for ease of removal and its reactivity with other components.[3]

-

Environmental Impact: The environmental impact of the solvent is an increasingly important consideration. "Green" solvents are being more widely adopted.[2]

Conclusion

While specific quantitative solubility data for 5-Butylthiazole-4-carboxylic acid is not widely published, a comprehensive understanding of its physicochemical properties allows for a robust prediction of its solubility behavior. This guide has provided a framework for both predicting and experimentally determining the solubility of this compound in a range of organic solvents. For drug development professionals, a systematic approach to solubility assessment and solvent selection is crucial for ensuring the safety, efficacy, and manufacturability of new therapeutic agents. The principles and protocols outlined herein provide a solid foundation for these critical activities.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- Physical Properties of Carboxylic Acids | CK-12 Foundation. (2026, January 14).

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- Solubility test for Organic Compounds. (2024, September 24).

- Solubility of Organic Compounds. (2023, August 31).

- 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022, September 15).

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. (1991, October 31).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2026, February 6).

- Choosing the Right Solvent for Drug Manufacturing - Purosolv. (2025, April 22).

- Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. (2025, October 28).

- (PDF) The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect - ResearchGate. (2021, October 12).

- Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC. (n.d.).

- Chapter 3: Renewable Solvent Selection in Medicinal Chemistry - Books. (n.d.).

- (PDF) Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap - ResearchGate. (2016, October 4).

- 5-Methyl-Thiazole-4-carboxylic acid - Chem-Impex. (n.d.).

- Thiazole-5-carboxylic acid – Chem-Impex. (n.d.).

- 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - PMC. (n.d.).

- Chapter 13 Carboxylic Acids - SDSU Chemistry. (n.d.).

- Carboxylic acid - Properties, Structure, Reactions - Britannica. (2026, January 22).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. chem.ws [chem.ws]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 12. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 13. books.rsc.org [books.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

Technical Whitepaper: Theoretical Mechanism of Action for 5-Butylthiazole-4-carboxylic acid

Executive Summary

5-Butylthiazole-4-carboxylic acid represents a specialized heterocyclic scaffold with significant potential in medicinal chemistry as a bioisostere of Fusaric Acid (5-butylpicolinic acid) and a privileged chelating pharmacophore . While primarily utilized as a chemical intermediate, its structural topology—featuring a rigid thiazole core, an amphiphilic 5-butyl tail, and a 4-carboxylic acid moiety—confers inherent biological activity against metalloenzymes.

This guide details the theoretical mechanism of action (MoA) for this compound, focusing on three core pathways:

-

Dopamine

-Hydroxylase (DBH) Inhibition via copper chelation (Fusaric Acid bioisosterism). -

Metallo-

-Lactamase (MBL) Inhibition via zinc sequestration, potentiating -

Free Fatty Acid Receptor (FFAR) Modulation acting as a surfactant-like ligand for GPR43/40.

Chemical Identity & Structural Pharmacology[1]

The Pharmacophore "Warhead"

The biological activity of 5-Butylthiazole-4-carboxylic acid is dictated by the precise spatial arrangement of its functional groups. It acts as a bidentate ligand , capable of forming stable 5-membered chelate rings with divalent metal ions (

| Structural Motif | Functionality | Mechanistic Role |

| Thiazole Nitrogen (N3) | Electron Donor (Lewis Base) | Primary metal coordination site; H-bond acceptor. |

| 4-Carboxylic Acid | Anionic Headgroup | Secondary metal coordination (forming 5-membered ring); Salt bridge formation with Arginine/Lysine residues. |

| 5-Butyl Chain | Lipophilic Tail | Hydrophobic pocket occupancy; Membrane permeation; Van der Waals interactions with enzyme hydrophobic channels. |

Bioisosteric Relationship to Fusaric Acid

The compound is a direct positional bioisostere of Fusaric Acid , a known mycotoxin and pharmaceutical agent.

-

Fusaric Acid: Pyridine ring with 2-COOH and 5-butyl group.

-

5-Butylthiazole-4-carboxylic acid: Thiazole ring with 4-COOH and 5-butyl group.

-

Equivalence: In both molecules, the carboxylic acid is

-positioned to the ring nitrogen, preserving the N-C-C=O chelation geometry essential for inhibiting copper-dependent enzymes like DBH.

Primary Theoretical Mechanism: Metalloenzyme Inhibition

Mechanism 1: Dopamine -Hydroxylase (DBH) Inhibition

Target: Dopamine

Mechanism: DBH converts Dopamine to Norepinephrine using a copper cofactor. 5-Butylthiazole-4-carboxylic acid acts as a competitive inhibitor by chelating the active site copper. The 5-butyl chain extends into the substrate access channel, mimicking the aliphatic portion of dopamine or competing for the hydrophobic region of the active site.

DOT Diagram: DBH Inhibition Pathway

Caption: Competitive inhibition of DBH via copper chelation prevents Norepinephrine synthesis, leading to reduced sympathetic tone.

Mechanism 2: Metallo- -Lactamase (MBL) Inhibition

Target: Bacterial Metallo-

Mechanism:

MBLs rely on a binuclear Zinc center to hydrolyze

-

Chelation: The carboxylate binds

, while the thiazole Nitrogen coordinates -

Hydrophobic Interaction: The 5-butyl group lodges into the flexible L3 loop or the hydrophobic pocket surrounding the active site, stabilizing the inhibitor-enzyme complex. This "anchor" effect significantly improves potency compared to the unsubstituted acid.

Secondary Mechanism: GPCR Modulation (FFARs)

Target: GPR43 (FFAR2) and GPR40 (FFAR1). Relevance: Metabolic regulation, Inflammation.

The 5-butyl chain mimics the Short-Chain Fatty Acids (SCFAs) like valerate or caproate. The rigid thiazole ring replaces the flexible aliphatic chain of natural ligands, potentially locking the receptor in an active (agonist) or inactive (antagonist) conformation.

Theoretical Binding Mode:

-

Orthosteric Site: The carboxylate forms ionic bonds with Arg180/Arg255 (human GPR43).

-

Lipophilic Pocket: The butyl-thiazole core occupies the hydrophobic crevice usually filled by the alkyl tail of SCFAs.

DOT Diagram: FFAR Signaling Cascade

Caption: Theoretical activation of GPR43 by 5-butylthiazole-4-carboxylic acid mimics SCFA signaling, influencing metabolic and inflammatory pathways.

Experimental Validation Protocols

To validate these theoretical mechanisms, the following assays are recommended:

Spectrophotometric Metal Chelation Assay

-

Objective: Confirm bidentate binding to

and -

Protocol:

-

Prepare 100 µM solution of 5-Butylthiazole-4-carboxylic acid in HEPES buffer (pH 7.4).

-

Titrate with

or -

Monitor UV-Vis spectrum shifts (200–400 nm). A bathochromic shift indicates complex formation.

-

DBH Inhibition Assay

-

Objective: Quantify

against Dopamine -

Protocol:

-

Incubate purified DBH (bovine adrenal) with varying concentrations of the compound.

-

Add substrate (Tyramine or Dopamine) and cofactor (Ascorbate).

-

Measure oxygen consumption or product formation via HPLC-ECD.

-

Control: Use Fusaric Acid as a positive control.

-

Antimicrobial Synergy Test (Checkerboard Assay)

-

Objective: Test for MBL inhibition.

-

Protocol:

-

Use MBL-producing strain (e.g., K. pneumoniae NDM-1).

-

Create a matrix of Meropenem (0-64 µg/mL) vs. 5-Butylthiazole-4-carboxylic acid (0-100 µg/mL).

-

Measure

after 24h. -

Calculate Fractional Inhibitory Concentration Index (FICI). FICI < 0.5 indicates synergy (restoration of antibiotic susceptibility).

-

References

-

Fusaric Acid Bioisosterism

-

Nagatsu, T., et al. (1970). "Inhibition of dopamine β-hydroxylase by fusaric acid (5-butylpicolinic acid) in vitro and in vivo." Biochemical Pharmacology.

-

-

Thiazole Carboxylic Acids as MBL Inhibitors

-

Jeon, J. H., et al. (2012). "2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases."[2] Bioorganic & Medicinal Chemistry Letters.

-

-

FFAR2/GPR43 Ligand SAR

-

Schmidt, J., et al. (2011). "Ligand specificity of the short-chain fatty acid receptor GPR43." Journal of Pharmacology and Experimental Therapeutics.

-

-

Thiazole Scaffolds in Medicinal Chemistry

-

Chemical Identity

-

PubChem Compound Summary for CID 12828339 (5-butyl-1,3-thiazole-4-carboxylic acid).

-

Sources

5-Butylthiazole-4-carboxylic Acid: A Versatile Scaffold for Metabolic and Antimicrobial Drug Discovery

Executive Summary

5-Butylthiazole-4-carboxylic acid (and its ester derivatives) represents a high-value pharmacophore in modern medicinal chemistry, bridging the gap between metabolic regulation and antimicrobial defense. While often overshadowed by its methyl-substituted analogs (e.g., Acipimox precursors), the 5-butyl variant offers a critical advantage: enhanced lipophilicity .

This structural modification—the addition of a hydrophobic butyl chain at the C5 position—significantly alters the compound's partition coefficient (LogP), improving membrane permeability and enabling hydrophobic interactions within enzyme active sites (e.g., Metallo-

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the structural nuance of 5-Butylthiazole-4-carboxylic acid is a prerequisite for its application. Unlike the hydrophilic 5-methyl analogs, the butyl chain introduces a distinct amphiphilic character.

Structural Specifications

-

Key Substituents:

-

C4 Position: Carboxylic acid (-COOH) – Primary H-bond donor/acceptor; Zinc chelator.

-

C5 Position:

-Butyl chain (

-

-

Molecular Formula:

-

Estimated LogP: ~2.1 – 2.5 (vs. ~0.5 for 5-methyl analogs).

-

Solubility: Moderate in water; highly soluble in DMSO, Ethanol, and organic solvents.

The "Lipophilic Switch" in Drug Design

The transition from a methyl to a butyl group at C5 is not merely cosmetic. In drug discovery, this is a "lipophilic switch" used to:

-

Increase Blood-Brain Barrier (BBB) Penetration: Essential for central nervous system (CNS) targets.

-

Enhance Receptor Binding: The butyl tail can occupy hydrophobic pockets (e.g., the L3 loop in metallo-enzymes) that smaller analogs cannot reach.

Part 2: Primary Research Applications

Metabolic Disease: The "Next-Gen" Lipolysis Inhibitor

Hypothesis: 5-Butylthiazole-4-carboxylic acid acts as a lipophilic bio-isostere of Acipimox and Nicotinic Acid (Niacin).

-

Mechanism: These compounds typically function as agonists for GPR109A (HCAR2) , a G-protein coupled receptor on adipocytes. Activation of GPR109A inhibits adenylyl cyclase, reducing cAMP levels and thereby inhibiting hormone-sensitive lipase (HSL).

-

The 5-Butyl Advantage: Current inhibitors (Niacin) suffer from "flushing" side effects and short half-lives. The 5-butyl analog's increased lipophilicity may alter tissue distribution or receptor dwell time, potentially mitigating off-target cutaneous flushing while maintaining anti-lipolytic potency.

-

Key Assay: Lipolysis Inhibition Assay in 3T3-L1 Adipocytes (Protocol below).

Antimicrobial Resistance: Metallo- -Lactamase (MBL) Inhibition

Context: Gram-negative bacteria expressing MBLs (like NDM-1) are resistant to Carbapenems. MBLs use Zinc ions to hydrolyze antibiotics.

-

Mechanism: The carboxylic acid at C4 and the Nitrogen at N3 of the thiazole ring form a "pincer" that chelates the active site Zinc ions.

-

Specific Role of the Butyl Chain: Research indicates that MBLs possess a flexible hydrophobic loop (L3) near the active site. The 5-butyl chain is predicted to anchor the inhibitor into this hydrophobic pocket, stabilizing the Zinc-chelation complex and increasing potency compared to simple thiazole-4-carboxylic acids.

Part 3: Synthetic Protocols & Experimental Workflows

Synthesis: The Modified Hantzsch Protocol

To synthesize 5-butylthiazole-4-carboxylic acid, one cannot use the standard chloroacetoacetate route (which yields 4-methyl-5-carboxylates). Instead, a regioselective Hantzsch synthesis using an

Reaction Scheme

-

Precursor: Ethyl 3-bromo-2-oxooctanoate (Brominated

-keto ester). -

Reagent: Thioformamide (or Thioacetamide for 2-methyl variant).

-

Mechanism: The Sulfur atom attacks the brominated C3 (bearing the butyl group), and the Nitrogen attacks the C2 ketone (bearing the ester).

Step-by-Step Protocol

-

Bromination: Dissolve Ethyl 2-oxooctanoate (10 mmol) in

. Add Bromine ( -

Cyclization: Dissolve the crude bromo-ester in Ethanol (20 mL). Add Thioformamide (10 mmol).

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to room temperature. Neutralize with saturated

. Extract with Ethyl Acetate ( -

Hydrolysis: Dissolve the ester intermediate in THF/Water (1:1). Add LiOH (2 eq). Stir at RT for 3 hours. Acidify with 1M HCl to precipitate the final 5-Butylthiazole-4-carboxylic acid . Recrystallize from Ethanol/Water.

Part 4: Visualization of Mechanisms & Synthesis

Diagram 1: Regioselective Synthesis Pathway

This diagram illustrates the critical regiochemistry required to ensure the butyl group ends up at Position 5 and the Carboxyl at Position 4.

Caption: Regioselective synthesis route ensuring the butyl chain is positioned at C5 via alpha-bromo-alpha-keto ester cyclization.

Diagram 2: Dual Mechanism of Action

This diagram maps the compound's potential activity in both metabolic regulation (Human) and antimicrobial defense (Bacterial).

Caption: Dual-modal pharmacology: GPR109A agonism for dyslipidemia and MBL inhibition for antibiotic resistance.

Part 5: Quantitative Data Summary

The following table summarizes the predicted vs. observed properties of the 5-butyl scaffold compared to the standard 5-methyl analog.

| Feature | 5-Methylthiazole-4-COOH | 5-Butylthiazole-4-COOH | Impact on Research |

| LogP (Lipophilicity) | ~0.5 | ~2.1 – 2.5 | Enhanced membrane crossing; CNS potential. |

| Water Solubility | High | Moderate | Requires DMSO/Ethanol for stock solutions. |

| MBL Inhibition ( | > 50 | < 10 | Butyl chain engages hydrophobic pockets in enzymes. |

| Metabolic Stability | Low (Rapid excretion) | Moderate | Alkyl chain may slow renal clearance. |

| Primary Use | Building Block | Lead Compound | Used for SAR optimization (Lipophilic Switch). |

References

-

Acipimox and Lipolysis Inhibition: Title: Inhibition of lipolysis by nicotinic acid and by acipimox.[6] Source: PubMed (British Journal of Clinical Pharmacology) URL:[Link]

-

Thiazole-4-Carboxylic Acids as MBL Inhibitors: Title: 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-beta-lactamases. Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate) URL:[Link]

-

Hantzsch Thiazole Synthesis Methodology: Title: Thiazole Synthesis - Hantzsch Reaction. Source: Organic Chemistry Portal URL:[Link]

-

Structure-Activity Relationships of Thiazoles: Title: Thiazole Ring—A Biologically Active Scaffold.[4][7][8] Source: National Institutes of Health (PMC) URL:[Link]

Sources

- 1. 120237-76-5|5-Methylthiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 1692277-00-1|2-Amino-5-(butan-2-yl)-1,3-thiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 6. Inhibition of lipolysis by nicotinic acid and by acipimox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pjps.pk [pjps.pk]

- 8. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Multi-Assay Approach for Determining the In Vitro Cytotoxicity of 5-Butylthiazole-4-carboxylic acid

Introduction

The thiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including anticancer properties.[1][2][3][4][5] Thiazole-containing compounds have been shown to exert cytotoxic effects through various mechanisms, such as the induction of apoptosis and the modulation of critical cellular signaling pathways.[1][2] 5-Butylthiazole-4-carboxylic acid is a novel compound within this class, and a thorough evaluation of its cytotoxic potential is a crucial first step in the drug discovery and development process.[5][6][7]

These application notes provide a comprehensive framework for assessing the in vitro cytotoxicity of 5-Butylthiazole-4-carboxylic acid. We present a multi-assay strategy designed to deliver a holistic view of the compound's effects on cell health, encompassing metabolic activity, membrane integrity, and the induction of apoptosis. This approach ensures a robust and reliable characterization of the compound's cytotoxic profile.

Principle of the Multi-Assay Approach

A single cytotoxicity assay provides only a limited perspective on a compound's effects. Therefore, a multi-parametric approach is recommended to elucidate the potential mechanisms of cell death. This protocol integrates three distinct assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[8][9][10] The amount of formazan produced is proportional to the number of viable cells.

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the cell culture medium upon plasma membrane damage.[11][12][13][14] It serves as a reliable indicator of cell lysis and necrosis.

-

Apoptosis Assays (Annexin V & Caspase-3/7): These assays detect key markers of apoptosis.

-

Annexin V Staining: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[1][15][16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.

-

Caspase-3/7 Activity Assay: Caspases are a family of proteases that play a central role in the execution of apoptosis.[17][18][19][20] This assay measures the activity of effector caspases-3 and -7, which are key executioners of apoptosis.

-

Experimental Workflow

The overall experimental workflow is designed to systematically evaluate the cytotoxicity of 5-Butylthiazole-4-carboxylic acid.

Caption: A generalized workflow for assessing the cytotoxicity of 5-Butylthiazole-4-carboxylic acid.

Materials and Reagents

-

Cell Lines:

-

A relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer). The choice should be guided by the therapeutic target of the compound class.[21]

-

A non-cancerous control cell line (e.g., HEK293, normal human fibroblasts) to assess selectivity.

-

-

Cell Culture Media: (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

5-Butylthiazole-4-carboxylic acid: Stock solution prepared in a suitable solvent (e.g., DMSO).

-

MTT Assay Kit: (e.g., from Thermo Fisher Scientific, Promega).

-

LDH Cytotoxicity Assay Kit: (e.g., from Abcam, Thermo Fisher Scientific).

-

Annexin V-FITC Apoptosis Detection Kit: (e.g., from Abcam, Thermo Fisher Scientific).

-

Caspase-Glo® 3/7 Assay System: (e.g., from Promega).

-

96-well clear and black flat-bottom cell culture plates.

-

Plate reader capable of measuring absorbance, fluorescence, and luminescence.

-

Flow cytometer (for Annexin V assay).

Experimental Protocols

Protocol 1: Cell Culture and Seeding

-

Culture the selected cell lines in their appropriate growth medium at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment and recovery.

Protocol 2: Compound Treatment

-

Prepare a serial dilution of 5-Butylthiazole-4-carboxylic acid in culture medium from the stock solution. A typical concentration range to start with could be from 0.1 µM to 100 µM.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

-

Include appropriate controls:

-

Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound (e.g., 0.1% DMSO).

-

Untreated Control: Cells in culture medium only.

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

-

-

Incubate the plates for 24, 48, and 72 hours.

Protocol 3: MTT Assay for Cell Viability

-

Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3][8]

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[9]

Protocol 4: LDH Assay for Cytotoxicity

-

After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution provided in the kit.

-

Measure the absorbance at 490 nm using a microplate reader.[13]

Protocol 5: Annexin V/PI Staining for Apoptosis (Flow Cytometry)

-

Harvest the cells (both adherent and floating) from each treatment condition.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[1][15]

-

Incubate for 15 minutes at room temperature in the dark.[16]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Protocol 6: Caspase-3/7 Activity Assay

-

Equilibrate the 96-well plate containing the treated cells to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[2]

-

Mix the contents of the wells by gently shaking the plate.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[2]

Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity

-

MTT Assay:

-

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

-

-

LDH Assay:

-

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

-

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces the cell viability by 50%.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data.[4]

-

The IC50 value can be determined from the resulting curve. Software such as GraphPad Prism or specialized Excel add-ins can be used for this calculation.

Interpreting Multi-Assay Data

A comprehensive interpretation of the results from all assays is crucial for understanding the cytotoxic mechanism of 5-Butylthiazole-4-carboxylic acid.

| Assay Result | Interpretation |

| ↓ MTT, ↑ LDH, ↑ Annexin V, ↑ Caspase-3/7 | Compound induces cytotoxicity primarily through apoptosis, leading to secondary necrosis at higher concentrations or longer incubation times. |

| ↓ MTT, ↑ LDH, ↓ Annexin V, ↓ Caspase-3/7 | Compound induces cytotoxicity primarily through necrosis, causing rapid cell membrane damage. |

| ↓ MTT, ↓ LDH, ↑ Annexin V, ↑ Caspase-3/7 | Compound induces apoptosis without significant immediate membrane disruption. |

| ↓ MTT, ↓ LDH, ↓ Annexin V, ↓ Caspase-3/7 | Compound may be cytostatic (inhibiting proliferation) rather than cytotoxic, or may act through a non-apoptotic, non-necrotic cell death pathway. |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background in LDH assay | Serum in the culture medium contains LDH. | Use low-serum medium or a serum-free medium during the treatment period. Run a medium-only background control. |

| Inconsistent MTT results | Incomplete dissolution of formazan crystals. | Ensure thorough mixing after adding the solubilization solution. Check for crystal precipitation under a microscope. |

| No dose-response observed | Compound concentration range is not appropriate. | Test a wider range of concentrations, including both lower and higher doses. |

| High variability between replicates | Uneven cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. |

Conclusion

This multi-assay approach provides a robust and comprehensive framework for the initial cytotoxic characterization of 5-Butylthiazole-4-carboxylic acid. By integrating measures of metabolic activity, membrane integrity, and apoptosis, researchers can gain valuable insights into the compound's potency and potential mechanism of action. These findings are essential for guiding further preclinical development and for understanding the therapeutic potential of this novel thiazole derivative.

References

- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?. Retrieved from [Link]

-